Physicochemical Profile vs. Analogs
The target compound's computed XLogP3-AA of 2.5 places it in a lipophilicity range distinct from both the more polar 4-fluoro analog (Predicted XLogP3-AA ~1.9 for 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide) and the more lipophilic 4-propyl analog (Predicted XLogP3-AA ~3.3 for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propylbenzamide), a difference driven by the electronics of the thiophen-3-yl substituent. The hydrogen-bond donor count of 1 (amide NH) and acceptor count of 5 are consistent with the class but are specifically shaped by the methylsulfonyl oxygen atoms and the amide carbonyl; the thiophene sulfur does not participate in canonical hydrogen bonding, unlike an oxygen-containing heterocycle [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; HBD = 1; HBA = 5; Rot. bonds = 5 [1] |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3-AA ~1.9 (predicted); 4-Propyl analog: XLogP3-AA ~3.3 (predicted). Class typical: HBD = 1, HBA = 4–5. |
| Quantified Difference | ΔXLogP3-AA ≈ 0.6–0.8 units vs. closest analogs; no difference in HBD count vs. class baseline; one additional HBA relative to unsubstituted benzamide analog (HBA = 4). |
| Conditions | Computed via PubChem (XLogP3 3.0, Cactvs 3.4.8.18) [1]. |
Why This Matters
A logP difference of 0.6–0.8 can significantly impact passive membrane permeability and off-target binding propensity, making the target compound's lipophilicity profile a critical determinant of its suitability for cell-based vs. cell-free screening assays.
- [1] PubChem. Compound Summary for CID 91624549: N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
